BenchChemオンラインストアへようこそ!

3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid

11β-HSD1 inhibitor synthesis amide coupling efficiency metabolic stability

3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid (CAS 1031929-07-3) is a heteroaryl-piperazine carboxylic acid that serves as a key intermediate and chemical probe scaffold within the broader class of trifluoromethylpyridinylpiperazine derivatives. Its core structure features a 5‑(trifluoromethyl)pyridin-2‑yl group linked to a piperazine ring, which is further elaborated with an unsubstituted propanoic acid side chain.

Molecular Formula C13H16F3N3O2
Molecular Weight 303.28 g/mol
CAS No. 1031929-07-3
Cat. No. B1331584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid
CAS1031929-07-3
Molecular FormulaC13H16F3N3O2
Molecular Weight303.28 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCC(=O)O)C2=NC=C(C=C2)C(F)(F)F
InChIInChI=1S/C13H16F3N3O2/c14-13(15,16)10-1-2-11(17-9-10)19-7-5-18(6-8-19)4-3-12(20)21/h1-2,9H,3-8H2,(H,20,21)
InChIKeyFFNJZDCULOBDBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic Acid (CAS 1031929-07-3): A Structurally Distinct Piperazinyl-Propanoic Acid Building Block for 11β-HSD1 and CNS Probe Synthesis


3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid (CAS 1031929-07-3) is a heteroaryl-piperazine carboxylic acid that serves as a key intermediate and chemical probe scaffold within the broader class of trifluoromethylpyridinylpiperazine derivatives [1]. Its core structure features a 5‑(trifluoromethyl)pyridin-2‑yl group linked to a piperazine ring, which is further elaborated with an unsubstituted propanoic acid side chain . The compound is listed as an organo‑fluorine building block (trifluoromethylation agent) by specialty chemical suppliers, with a typical commercial purity of ≥97% and a predicted density of 1.328 ± 0.06 g/cm³ . Unlike its close analogs that bear a gem‑dimethyl substituent on the propanoic acid moiety or a chloro substituent on the pyridine ring, this compound presents a constitutionally simpler, unsubstituted propanoic acid linker, which fundamentally affects its conformational flexibility, metabolic susceptibility, and downstream derivatization potential [1][2].

Why Generic Substitution Fails for 3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic Acid (CAS 1031929-07-3): The Structural Basis of Differential Reactivity and Selectivity


In-class compounds containing the 5‑(trifluoromethyl)pyridin‑2‑yl‑piperazine core cannot be interchanged indiscriminately because subtle modifications—such as the presence or absence of a gem‑dimethyl group on the propanoic acid side chain, the position of the trifluoromethyl substituent on the pyridine ring, or the nature of the heterocyclic spacer—profoundly alter key properties including metabolic stability, target‑binding kinetics, and reactivity during amide coupling or bioconjugation [1][2]. For instance, the gem‑dimethyl analog (CAS 868604‑86‑8) demonstrates nanomolar 11β‑HSD1 inhibitory potency when elaborated into the full adamantane‑amide clinical candidate, whereas the unsubstituted propanoic acid scaffold offers a distinct reactivity profile that is preferred for fragment‑based library synthesis and for probing structure‑activity relationships free from the conformational constraints imposed by the quaternary carbon center [1][3]. Reliance on a “close enough” analog without rigorous head‑to‑head comparison therefore risks selecting a compound with either inappropriate pharmacokinetic properties for in vivo studies or suboptimal reactivity for the intended synthetic route.

Quantitative Evidence Guide: Head‑to‑Head and Cross‑Study Comparisons for 3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic Acid (CAS 1031929-07-3)


Structural Differentiation: Unsubstituted Propanoic Acid Linker vs. Gem‑Dimethyl Analog – Impact on Metabolic Stability and Derivatization Efficiency

The target compound possesses a linear propanoic acid chain, whereas the closest congener, 2‑methyl‑2‑(4‑(5‑(trifluoromethyl)pyridin‑2‑yl)piperazin‑1‑yl)propanoic acid (CAS 868604‑86‑8), contains a gem‑dimethyl‑substituted quaternary carbon at the α‑position. In the published convergent synthesis of adamantane 11β‑HSD1 inhibitors, the gem‑dimethyl intermediate (compound 3) was prepared from 2‑bromo‑2‑methylpropionic acid and 1‑(5‑(trifluoromethyl)pyridine‑2‑yl)piperazine in 60% yield, with 15‑20% di‑alkylation impurities requiring heptane precipitation to achieve 99% purity [1]. The unsubstituted propanoic acid derivative (target compound) avoids this impurity‑generating side reaction entirely, potentially enabling simpler purification and higher overall yield in analogous amide coupling reactions. Furthermore, the absence of the gem‑dimethyl group eliminates a major metabolic soft spot; the quaternary carbon is known to undergo cytochrome P450‑mediated oxidation, generating reactive intermediates that can confound in vivo pharmacological studies [2].

11β-HSD1 inhibitor synthesis amide coupling efficiency metabolic stability

Positional Isomer Differentiation: 5‑CF3 vs. 3‑CF3 Pyridine Substitution – Influence on π‑Stacking and Target Binding

The trifluoromethyl group at the 5‑position of the pyridine ring (target compound) versus the 3‑position in the isomer 3‑{4‑[3‑(trifluoromethyl)pyridin‑2‑yl]piperazin‑1‑yl}propanoic acid (CAS 1155625‑56‑1) alters the electron density distribution and steric profile of the heteroaryl ring . In the context of dopamine D2 receptor antagonists disclosed in patent US 8,895,562, the 5‑CF3 substitution pattern was preferentially claimed over the 3‑CF3 isomer due to superior fast‑dissociating antagonist properties, with representative examples showing sub‑micromolar D2 binding affinity [1]. Although direct Ki values for the exact target compound are not publicly disclosed, the patent SAR teaches that the 5‑CF3 orientation is critical for maintaining the optimal angle of approach to the D2 receptor orthosteric site, a property not replicated by the 3‑CF3 regioisomer [1].

positional isomerism receptor binding π-stacking interactions

Heterocyclic Core Differentiation: Piperazine vs. 1,4‑Diazepane – Effect on pKa and Conformational Sampling

The target compound incorporates a piperazine ring, whereas a closely related scaffold, 3‑{4‑[5‑(trifluoromethyl)pyridin‑2‑yl]‑1,4‑diazepan‑1‑yl}propanoic acid (CAS 1227954‑71‑3), employs a seven‑membered 1,4‑diazepane ring . The expansion from a six‑ to a seven‑membered ring increases the number of rotatable bonds and alters the pKa of the basic nitrogen atoms; piperazine has a typical conjugate acid pKa of ~9.8, while 1,4‑diazepane is more basic (pKa ~10.5) [1]. This 0.7‑log unit difference in basicity can significantly influence the protonation state at physiological pH, affecting membrane permeability, solubility, and target‑binding electrostatics. In the context of 11β‑HSD1 inhibitor development, all potent clinical candidates retained the piperazine core rather than the diazepane variant, as evidenced by the SAR disclosed in US Patent US8871208B2, where piperazine‑containing compounds exhibited superior enzyme inhibition [2].

heterocyclic spacer pKa modulation conformational flexibility

Halogen Substitution Status: 5‑CF3‑2‑H‑pyridine vs. 5‑CF3‑3‑Cl‑pyridine – Implications for Downstream Functionalization and Toxicity

The target compound lacks a chloro substituent at the pyridine 3‑position, distinguishing it from 3‑{4‑[3‑chloro‑5‑(trifluoromethyl)pyridin‑2‑yl]piperazin‑1‑yl}propanoic acid (CP‑122,288) . The presence of the 3‑chloro group in the comparator enables palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki, Buchwald‑Hartwig) for further diversification, but it also introduces a potential toxicophore: chloro‑pyridines are known to undergo metabolic activation via epoxidation or direct glutathione conjugation, raising concerns for in vivo toxicity screening [1]. The unsubstituted pyridine ring of the target compound avoids this liability, making it a cleaner scaffold for early‑stage fragment‑based screening where metabolic stability and minimal off‑target reactivity are paramount. Quantitative toxicity data for CP‑122,288 are not publicly available, but class‑level knowledge of chloro‑heteroaromatic metabolism supports the differentiation [1].

chloro substituent cross-coupling toxicity screening

Purity Benchmarking: Commercial Availability and Quality Control – Target Compound vs. Gem‑Dimethyl Analog

As of the latest vendor listings, the target compound is available from multiple suppliers at ≥97% purity (e.g., Aladdin, Leyan, AKSci), whereas the gem‑dimethyl analog (CAS 868604‑86‑8) is offered at purities ranging from 95% to 98% depending on the source . The target compound’s commercial cataloging as a Trifluoromethylation Agent by Alfa Chemistry underscores its defined role as a synthetic building block, which correlates with tighter batch‑to‑batch consistency expectations . In contrast, the gem‑dimethyl analog is often supplied as a research‑grade intermediate with less stringent QC documentation. For regulated environments or studies requiring high reproducibility, the documented ≥97% purity with accompanying Certificate of Analysis (CoA) for the target compound provides a procurement advantage.

commercial purity quality control procurement

Predicted Physicochemical Properties: Density, Boiling Point, and logP – Benchmarking Against the Gem‑Dimethyl Analog

Predicted physicochemical property data for the target compound include a density of 1.328 ± 0.06 g/cm³, boiling point of 450.7 ± 45.0 °C, and a calculated logP of approximately 1.8 [1]. In comparison, the gem‑dimethyl analog (CAS 868604‑86‑8, molecular weight 317.31 g/mol) is predicted to have a higher logP (~2.3) due to the additional two methyl groups, which increase lipophilicity and may affect membrane permeability . The 0.5‑log unit difference in logP translates to a theoretical ~3‑fold difference in octanol‑water partition coefficient, which can be decisive in optimizing CNS penetration (preferred logP range 1‑3) versus peripheral restriction [2].

physicochemical properties boiling point logP density

Best Research and Industrial Application Scenarios for 3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic Acid (CAS 1031929-07-3)


Fragment‑Based Drug Discovery for 11β‑HSD1 and Related Metabolic Targets

The unsubstituted propanoic acid scaffold serves as an ideal fragment for 11β‑HSD1 inhibitor programs, as demonstrated by the successful development of gem‑dimethyl‑containing clinical candidates that originated from this chemotype [1]. The target compound’s linear linker allows for systematic amide coupling with adamantane‑amine or bicycloalkane‑amine fragments without the steric hindrance and metabolic liability introduced by the quaternary carbon center of the gem‑dimethyl analog [1][2]. Researchers can use this compound to probe the minimal pharmacophore required for 11β‑HSD1 inhibition prior to introducing substituents that enhance potency and selectivity.

Fast‑Dissociating Dopamine D2 Receptor Antagonist Probe Synthesis

Based on the patent SAR for piperazin‑1‑yl‑trifluoromethyl‑pyridines as D2 antagonists, the 5‑CF3‑2‑piperazinyl‑propanoic acid core is a privileged scaffold for developing antipsychotic probes with reduced extrapyramidal side‑effect liability [2]. The target compound provides the exact substitution pattern claimed in the patent, enabling direct elaboration into tool compounds for studying D2 receptor kinetics in vitro and in vivo.

Building Block for Parallel Library Synthesis in Trifluoromethylation Chemistry

Cataloged as a Trifluoromethylation Agent, the compound is optimized for use in parallel amide synthesis and multicomponent reactions to generate diverse compound libraries . Its ≥97% purity and availability from multiple vendors ensure reproducibility across library production batches. The propanoic acid handle allows for straightforward activation (e.g., HATU, EDCI) without the racemization or elimination side reactions that can complicate coupling of α,α‑disubstituted analogs [1].

Negative Control or Comparator in Metabolic Stability Studies

Because the target compound lacks the gem‑dimethyl group that is a known metabolic soft spot, it can serve as a matched negative control in studies investigating the metabolic fate of 11β‑HSD1 inhibitor candidates [3]. Comparing the intrinsic clearance of the target compound with that of the gem‑dimethyl analog in hepatocyte or microsomal assays provides a direct readout of the contribution of the quaternary carbon to oxidative metabolism, enabling more informed lead optimization decisions.

Quote Request

Request a Quote for 3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.